molecular formula C16H19ClN2OS B1668156 BW 723C86 hydrochloride CAS No. 160521-72-2

BW 723C86 hydrochloride

Cat. No. B1668156
M. Wt: 322.9 g/mol
InChI Key: PYJBJMIBANAOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BW-723C86 is a tryptamine derivative drug that acts as a 5-HT2B receptor agonist . It has anxiolytic effects in animal studies and is also used for investigating the function of the 5-HT2B receptor in a range of other tissues .


Molecular Structure Analysis

The molecular formula of BW 723C86 hydrochloride is C16H18N2OS . The structure includes a tryptamine backbone, which is a common structure in many biologically active compounds .


Chemical Reactions Analysis

BW 723C86 hydrochloride is a selective 5-HT2B receptor agonist . It has been found to reversibly increase both the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) in cardiac vagal neurons (CVNs), which were blocked by P2 receptor antagonist PPADS .


Physical And Chemical Properties Analysis

The molecular weight of BW 723C86 hydrochloride is 322.85 g/mol . It is soluble to 100 mM in DMSO .

Scientific Research Applications

Anxiolytic-LikeActions

  • BW 723C86 has demonstrated anxiolytic-like effects in various rat models of anxiety. It increased social interaction in a rat social interaction test, a profile consistent with anxiolysis, and showed an anxiolytic-like action in the rat Geller-Seifter conflict test. These effects are likely to be mediated through the 5-HT2B receptor (Kennett et al., 1996).
  • In another study, BW 723C86 was shown to increase the number of punishments accepted in a rat Vogel drinking conflict paradigm, indicating an anxiolytic-like action, which is also thought to be mediated by the 5-HT2B receptor (Kennett et al., 1998).

Effects on Feeding Behavior

  • Research indicates that BW 723C86 can affect feeding behavior in rats. It was found to increase time spent in feeding behavior and food consumption in freely-fed rats. This action is partly mediated centrally and is likely to be 5-HT2B receptor-mediated (Kennett et al., 1997).

Safety And Hazards

BW 723C86 hydrochloride should be handled with appropriate safety measures. Ensure adequate ventilation and provide accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

properties

IUPAC Name

1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS.ClH/c1-11(17)7-12-9-18-16-5-4-13(8-15(12)16)19-10-14-3-2-6-20-14;/h2-6,8-9,11,18H,7,10,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJBJMIBANAOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415503
Record name 1-[5-(2-Thiophenylmethoxy)-1H-indol-3-yl]-2-propanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BW 723C86 hydrochloride

CAS RN

160521-72-2
Record name α-Methyl-5-(2-thienylmethoxy)-1H-indole-3-ethanamine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160521-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-(2-Thenyloxy)-1H-indol-3-yl)propan-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160521722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[5-(2-Thiophenylmethoxy)-1H-indol-3-yl]-2-propanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BW-723C86
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JMH6M2ELN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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